Rhodamine WT

Description

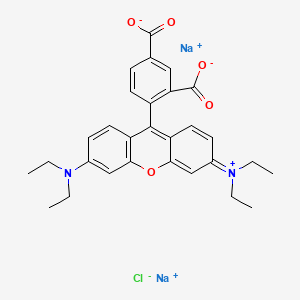

Structure

2D Structure

Properties

IUPAC Name |

disodium;4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-dicarboxylate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O5.ClH.2Na/c1-5-30(6-2)19-10-13-22-25(16-19)36-26-17-20(31(7-3)8-4)11-14-23(26)27(22)21-12-9-18(28(32)33)15-24(21)29(34)35;;;/h9-17H,5-8H2,1-4H3,(H-,32,33,34,35);1H;;/q;;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZDMKVYRRMFRR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29N2O5.Cl. 2Na, C29H29ClN2Na2O5 | |

| Record name | RHODAMINE WT | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0325 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90912345 | |

| Record name | Rhodamine WT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90912345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

DARK POWDER. | |

| Record name | RHODAMINE WT | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0325 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 18-22%, Solubility in water: good | |

| Record name | Rhodamine WT | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | RHODAMINE WT | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0325 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Dark powder | |

CAS No. |

37299-86-8 | |

| Record name | Rhodamine WT | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037299868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodamine WT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90912345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xanthylium, 9-(2,4-dicarboxyphenyl)-3,6-bis(diethylamino)-, chloride, sodium salt (1:1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RHODAMINE WT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2171G33ODY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rhodamine WT | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | RHODAMINE WT | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0325 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Preparation Methods

Liquid-Liquid Extraction and Crystallization

Post-condensation, the crude product undergoes liquid-liquid extraction to remove unreacted precursors. In EP0468821A1, the organic layer is separated and mixed with 4.5% sulfuric acid, followed by agitation and phase separation. The aqueous phase is then treated with hydrochloric acid (35%) and sodium chloride to induce crystallization. This step achieves a purity of >98%, as confirmed by high-performance liquid chromatography (HPLC).

Chromatographic Purification

The Royal Society of Chemistry’s protocol emphasizes HPLC for isolating sulfonated rhodamine derivatives. Using a Kinetex EVO C-18 column with a gradient of acetonitrile (0–40%) in triethylamine buffer, impurities such as unreacted aminophenols are removed. This method is particularly effective for rhodamines functionalized with sulfonic acid groups, which exhibit enhanced water solubility.

Reaction Optimization and Yield Analysis

Table 1 summarizes key reaction parameters and yields from peer-reviewed methods:

| Method | Solvent | Temperature (°C) | Catalyst | Yield (%) | Source |

|---|---|---|---|---|---|

| Condensation | o-dichlorobenzene | 90–100 | POCl₃ | 95.0 | |

| Regioselective coupling | DMSO | 60–80 | Oxalyl chloride | 82.5 | |

| Sulfonation | 1,2-dichloroethane | 60 | TMS-PPA | 57.0 |

Higher yields in condensation reactions are attributed to the use of high-boiling-point solvents, which prevent premature precipitation. Conversely, sulfonation methods yield lower quantities due to side reactions with water, necessitating strict anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions: Rhodamine WT undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different fluorescent derivatives.

Reduction: Reduction reactions can alter the fluorescence properties of this compound, making it useful for specific analytical applications.

Substitution: Substitution reactions involving the amino groups can produce a range of Rhodamine derivatives with varying photophysical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products:

Scientific Research Applications

Tracer Studies

Water Movement and Exchange Patterns

Rhodamine WT has been extensively used as a tracer in hydrological studies to quantify water movement and exchange patterns in aquatic systems. Its high detectability allows researchers to track the dispersion of water in rivers, lakes, and reservoirs. The dye's low toxicity to aquatic life makes it suitable for such applications without significant ecological impact.

- Case Study: Herbicide Application Simulation

The U.S. Army Engineer Research and Development Center has employed this compound to simulate herbicide applications in large hydrodynamic systems. By linking water exchange processes with herbicide selection and application rates, RWT has improved the effectiveness of submersed herbicide treatments while minimizing exposure to non-target vegetation .

Dissipation Studies

Research conducted in various environments has shown how this compound behaves under different conditions. For instance, a study in the Tahoe Keys demonstrated the dye's movement and dissipation across multiple sites, providing insights into its environmental fate and transport dynamics .

Ecotoxicological Assessments

Toxicity Testing

This compound is recognized for its relatively low toxicity compared to other rhodamine dyes, such as Rhodamine B. Comprehensive ecotoxicity studies have assessed its impact on various aquatic organisms. For example, tests indicate that even at high concentrations (up to 200 mg/L), this compound did not show statistically significant effects on algae, crustaceans, or fish embryos .

- Comparison of Toxicity

Dye EC50 (mg/L) LC50 (mg/L) Rhodamine B 14 - 24 Not specified This compound >200 >1698

This data underscores the importance of establishing threshold limit values for safe use in tracer studies to protect aquatic ecosystems .

Environmental Monitoring

Water Quality Assessment

This compound is increasingly utilized for monitoring water quality in both freshwater and marine environments. Its fluorescent properties allow for real-time tracking of contaminants and pollutants, making it an effective tool for environmental scientists.

- Application in Wastewater Management

The dye has been approved for use in potable water systems in the United States and is often employed in wastewater treatment processes to assess flow patterns and identify potential contamination sources .

Innovative Applications

Medical Research

Recent studies have explored the potential of this compound in medical applications, particularly concerning its surface-active properties that may aid in reducing lung injury during mechanical ventilation treatments for acute respiratory distress syndrome. The dye's ability to lower surface tension could facilitate better gas exchange in flooded alveoli .

Mechanism of Action

Rhodamine WT exerts its effects through its strong fluorescence properties. The dye absorbs light at specific wavelengths and emits fluorescence, which can be detected and measured. This fluorescence is due to the xanthene ring structure, which allows for efficient energy absorption and emission. The molecular targets and pathways involved include interactions with various biological molecules, making it a versatile tool in bioimaging and diagnostics .

Comparison with Similar Compounds

Rhodamine B

Key Difference : RWT’s isomer-driven sorption contrasts with Rhodamine B’s uniform structure, making the latter less reliable for conservative transport studies but more suitable for controlled laboratory applications.

Rhodamine 123

Key Difference : Rhodamine 123’s role in biomedical research (e.g., neurodegenerative disease models ) is distinct from RWT’s environmental focus.

Sulforhodamine B

Key Difference: Both are non-phytotoxic, but Sulforhodamine B lacks the dual-isomer complexity of RWT, simplifying its use in controlled lab environments.

Other Tracers

- Fluorescein :

- Lithium Chloride :

Critical Research Findings

- Isomer Impact : RWT’s meta isomer sorbs strongly via hydrophobic exclusion and electrostatic interactions, reducing tracer mass recovery in groundwater by up to 50% .

- Hydrological Models : RWT’s early tracer profile (before sorption dominates) reliably estimates traveltime, but tail data misrepresent hyporheic storage .

- Agricultural Utility: RWT’s non-phytotoxicity enables innovative crop-weed detection systems via fluorescence imaging .

Data Tables

Biological Activity

Rhodamine WT (RWT) is a synthetic fluorescent dye belonging to the xanthene family, primarily used as a tracer in hydrological studies and various biological applications. Its unique properties, including high solubility in water and strong fluorescence, make it valuable for tracking the movement of water and contaminants in environmental studies. This article delves into the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and applications in research.

Chemical Structure and Properties

This compound is characterized by its xanthene core structure, which allows for effective fluorescence under UV light. It exists in two isomeric forms that exhibit different sorption and emission characteristics, impacting its behavior in biological systems and environmental applications .

1. P-glycoprotein Interaction

Recent studies have highlighted the interaction of Rhodamine derivatives with P-glycoprotein (P-gp), a crucial efflux transporter involved in drug resistance. This compound has been shown to inhibit P-gp-mediated transport, which is significant in pharmacology as it can affect the bioavailability of co-administered drugs. The ATPase activity of P-gp can be modulated by this compound, indicating its potential role as a modulator in multidrug resistance scenarios .

2. Fluorescence-Based Applications

Due to its fluorescent properties, this compound is extensively used in biological imaging and environmental monitoring. It serves as a tracer in water studies to determine flow characteristics and dispersion patterns, thus providing insights into aquatic ecosystems .

Toxicity Profiles

The toxicity of this compound has been assessed through various ecotoxicological studies. Notably:

- Aquatic Toxicity : In standardized tests, this compound displayed low toxicity to several aquatic organisms, including algae and crustaceans. The effective concentration (EC50) and lethal concentration (LC50) values were significantly higher than those for other rhodamine derivatives like Rhodamine B, suggesting that RWT poses less risk to aquatic life .

- Behavioral Effects : Exposure to RWT resulted in observable behavioral changes in organisms such as Daphnia magna, where escape behavior was noted even at low concentrations (0.1 mg/L). However, no significant mortality was recorded at concentrations up to 200 mg/L .

1. Tracer Studies in Hydrology

This compound has been utilized effectively in tracer studies to monitor water movement and contamination spread. For instance, a study conducted by the Alabama Department of Environmental Management employed RWT to analyze the dispersion of pollutants in Big Wills Creek. The results demonstrated RWT's efficacy as a reliable tracer due to its distinct fluorescence properties .

2. Subsurface Transport Studies

Research investigating the transport behavior of this compound in subsurface environments revealed that its two isomers exhibited different sorption characteristics. This finding is critical for accurately interpreting tracer studies and understanding groundwater flow dynamics .

Comparative Toxicity Table

| Compound | EC50 (mg/L) | LC50 (mg/L) | Organism Type |

|---|---|---|---|

| This compound | >200 | >1698 | Daphnia magna |

| Rhodamine B | 14-24 | <100 | Various aquatic organisms |

Q & A

Q. What factors influence Rhodamine WT adsorption in subsurface environments, and how can they be controlled experimentally?

this compound adsorption is influenced by pH, ionic strength, organic matter content, and clay minerals . For instance, adsorption increases under acidic conditions (pH ~3) due to its ionogenic nature (pKa = 5.1) and electrostatic interactions with negatively charged soil particles . Organic matter enhances adsorption, with a reported organic carbon-normalized adsorption coefficient (Koc) of 4,720 mL/g in glacial till soils . To control these factors:

Q. Is this compound a conservative tracer in groundwater studies?

this compound is often nonconservative due to sorption of its meta isomer, which exhibits stronger interactions with subsurface media compared to the para isomer . While earlier studies labeled it as conservative , field and column experiments show sorptive losses up to 50% (when only one isomer is detected) and chromatographic separation of isomers, leading to concentration measurement errors (~7.8%) . For conservative tracing, use pure para isomer or pair this compound with a truly conservative tracer (e.g., chloride) to quantify sorptive losses .

Q. What are the ecological safety thresholds for this compound in field studies?

The maximum recommended concentration is 2 mg/L to avoid acute toxicity . Concentrations ≤910 µg/L pose minimal risk to aquatic life in intermittent discharges (e.g., stream tracers) . Always conduct site-specific toxicity assessments, as adsorption reduces bioavailable concentrations in organic-rich sediments .

Advanced Research Questions

Q. How do this compound’s structural isomers affect transport modeling in porous media?

this compound consists of two isomers (meta and para) with distinct sorption properties. The meta isomer sorbs more strongly due to its molecular geometry, enabling hydrophobic interactions and surface complexation with Fe/Al oxides . During transport, isomers chromatographically separate, producing biphasic breakthrough curves (e.g., plateau at C/C0 ≈ 0.5) . To model this:

Q. How can fluorometric calibration protocols account for isomer-specific emission spectra?

this compound’s isomers have distinct emission spectra, causing fluorometer calibration errors when their ratio changes during transport . To mitigate this:

- Pre-separate isomers via HPLC and calibrate fluorometers for each isomer individually .

- Use spectral unmixing algorithms to deconvolve overlapping fluorescence signals in mixed-isomer samples .

Q. What experimental designs differentiate aquifer heterogeneity from isomer effects in breakthrough curves?

- Conduct controlled column experiments with pure isomer injections to establish baseline breakthrough profiles .

- Compare tracer tests using this compound and a conservative dye (e.g., fluorescein): overlapping peaks suggest heterogeneity, while delayed meta-isomer peaks indicate chromatographic separation .

Q. Can this compound isomers serve as coupled tracers to estimate hydraulic and contaminant transport parameters?

Yes. The para isomer’s near-conservative behavior can estimate hydraulic conductivity, while the meta isomer’s sorption mimics contaminant retardation . This dual-tracer approach requires:

- Isomer-specific calibration of detection equipment.

- Models that simultaneously solve for advection-dispersion and isomer-specific sorption .

Methodological Recommendations

- For transient storage studies : Focus on early breakthrough data (<50% C/C0) to quantify hyporheic exchange, as later data are skewed by sorption .

- In stream tracer tests : Use this compound qualitatively for large-scale hydrodynamic characterization, avoiding quantitative analysis of long tails .

- Batch/column experiments : Always report soil organic carbon content, pH, and ionic composition to enable cross-study comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.